molecular formula C17H14ClN3O3 B2863773 N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-94-2

N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2863773
CAS No.: 886896-94-2
M. Wt: 343.77
InChI Key: ZOWRNYNBSWGZMB-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.77. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS Number: 886896-94-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core with various functional groups, including a hydroxyl group and a carboxamide group. Its molecular formula is C17_{17}H14_{14}ClN3_{3}O3_{3}, with a molecular weight of 343.8 g/mol. The structural representation is as follows:

PropertyValue
Molecular FormulaC17_{17}H14_{14}ClN3_{3}O3_{3}
Molecular Weight343.8 g/mol
CAS Number886896-94-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields. Advanced techniques like continuous flow synthesis may be utilized to enhance scalability and reproducibility.

Antibacterial Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antibacterial properties. In studies evaluating similar compounds, moderate to strong activity was observed against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory and Anticancer Properties

Compounds related to this structure have been investigated for their anti-inflammatory and anticancer activities. For instance, studies have demonstrated that similar pyrido[1,2-a]pyrimidines can modulate inflammatory responses and exhibit cytotoxic effects against cancer cell lines . These effects are likely mediated through the modulation of signaling pathways involved in inflammation and cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents on the pyrido core can significantly influence its pharmacological profile. Research has shown that specific modifications can enhance potency against target enzymes or pathogens .

Case Studies

  • Enzyme Inhibition Study : In a recent study, derivatives of pyrido[1,2-a]pyrimidines were synthesized and evaluated for their AChE inhibitory activity. Results indicated that certain modifications led to enhanced inhibition rates compared to standard inhibitors .
  • Antibacterial Screening : A series of related compounds were tested against multiple bacterial strains. The results showed that some derivatives exhibited MIC values comparable to established antibiotics, indicating their potential as new antibacterial agents .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-10-6-7-21-13(8-10)20-16(23)14(17(21)24)15(22)19-9-11-2-4-12(18)5-3-11/h2-8,23H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWRNYNBSWGZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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